Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Description
Introduction
Background and Significance of Pyrimidine Derivatives in Medicinal and Agricultural Chemistry
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, serves as the foundational structure for numerous biologically active molecules. Its derivatives are integral to nucleic acid biosynthesis (as cytosine, thymine, and uracil) and vitamin B1 (thiamine), underscoring their inherent biochemical relevance. Modern research has expanded their utility into synthetic analogs with tailored substituents, enabling targeted interactions with enzymes, receptors, and cellular pathways.
In medicinal chemistry , pyrimidine derivatives exhibit diverse pharmacological activities:
- Anticancer agents : Substituted pyrimidines inhibit tyrosine kinases and dihydrofolate reductase, critical for DNA synthesis in cancer cells.
- Antimicrobials : Thioether and halogenated analogs disrupt bacterial cell wall synthesis and fungal ergosterol pathways.
- Anti-inflammatory agents : Thiazolo-pyrimidine scaffolds reduce cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) activity.
In agricultural chemistry , pyrimidine derivatives function as:
- Herbicides : Pyridine/pyrimidine herbicides like clopyralid and aminopyralid selectively inhibit auxin signaling in broadleaf weeds.
- Plant growth regulators : Sodium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine enhance wheat growth by modulating auxin- and cytokinin-like pathways.
Structural adaptability drives their utility. For example, substituting positions 2, 4, and 5 with thioethers, halogens, or carboxylates alters electronic properties, solubility, and target affinity. Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate exemplifies this modularity, combining dichlorophenyl and methylsulfanyl groups for enhanced bioactivity.
Historical Context and Emerging Research Trends on Thioether-Substituted Pyrimidines
Thioether (-S-) substituents have gained prominence in pyrimidine chemistry due to their electron-rich nature and ability to form stable interactions with biological targets. Early studies focused on mercaptopurine analogs for anticancer applications, but recent advances emphasize thioether-functionalized pyrimidines for improved pharmacokinetics and selectivity.
Key Developments:
- Enzyme Inhibition : Thioether pyrimidines inhibit carbonic anhydrase (CA) isoforms and cholinesterases, relevant to glaucoma and neurodegenerative diseases. For instance, derivatives with IC~50~ values of 18.21–136.35 nM against hCA II demonstrate competitive inhibition.
- Agricultural Optimization : Methyur and Kamethur (6-methyl-2-mercapto-4-hydroxypyrimidine salts) increase wheat root elongation by 40–60% compared to auxin controls, attributed to thioether-mediated redox modulation.
- Anti-Inflammatory Agents : Thieno-pyrimidine analogs reduce carrageenan-induced edema by 74% at 1-hour post-administration, surpassing ibuprofen (69%).
Emerging Trends:
- Dual-Action Agrochemicals : Hybrid molecules combining thioether pyrimidines with auxin mimics show synergistic effects on crop yield.
- Computational Design : Molecular docking studies optimize thioether pyrimidines for selective CA II inhibition, achieving K~i~ values below 20 nM.
Table 1 : Comparative Bioactivity of Select Thioether-Substituted Pyrimidines
Properties
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)sulfanyl-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S2/c1-3-20-13(19)9-7-17-14(21-2)18-12(9)22-11-5-4-8(15)6-10(11)16/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAMGFVVHCQVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=C(C=C(C=C2)Cl)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as ethyl cyanoacetate and thiourea, under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzene thiol.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is added through a methylation reaction using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or the sulfanyl groups.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives, reduced sulfanyl groups.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, affecting signal transduction pathways.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that cause oxidative damage to cellular components, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Ethyl 4-[(2,5-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
- CAS : 339019-47-5 (same as the target compound, likely an error in evidence; refer to Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate for a valid comparison) .
- Key Difference : The 2,5-dichlorophenyl group replaces 2,4-dichlorophenyl.
Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
- Key Difference : Bromine replaces chlorine at the 4-position.
- Impact : Bromine’s larger atomic radius and higher hydrophobicity may enhance lipid membrane penetration but reduce metabolic stability compared to chlorine .
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 339019-54-4)
Modifications to the Pyrimidine Core
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS 1803598-76-6)
- Key Differences :
- 4-Methylphenylsulfanyl replaces 2,4-dichlorophenylsulfanyl.
- Phenyl group replaces methylsulfanyl at position 2.
Ethyl 2-(methylsulfanyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 19021-06-8)
Functional Group Additions
Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 477732-16-4)
- Key Difference: Phenoxy group with 4-chlorobenzoyl amino substituent at position 4.
ETHYL 4-(3-([(2,4-DICHLOROPHENYL)SULFONYL]AMINO)PHENOXY)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE
Structural and Property Comparison Table
| Compound (CAS) | Substituent at Position 4 | Substituent at Position 2 | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 339019-47-5 (Target) | 2,4-Dichlorophenylsulfanyl | Methylsulfanyl | 375.30 | High lipophilicity, pesticidal potential |
| 339019-54-4 | 2-Chlorophenylsulfanyl | Methylsulfanyl | 341.84 | Reduced steric hindrance |
| 1803598-76-6 | 4-Methylphenylsulfanyl | Phenyl | 350.44 | Enhanced bioavailability |
| 19021-06-8 | Trifluoromethyl | Methylsulfanyl | 290.24 | Improved metabolic stability |
| 477732-16-4 | 3-[(4-Chlorobenzoyl)amino]phenoxy | Methylsulfanyl | 487.94 | Hydrogen-bonding capability |
Research Implications
- Electronic Effects : Chlorine and bromine substituents enhance electron-withdrawing properties, critical for interactions with electron-rich biological targets .
- Lipophilicity : Phenyl and trifluoromethyl groups increase logP values, favoring blood-brain barrier penetration in pharmaceuticals .
- Synthetic Flexibility : highlights the use of sodium hydrogensulfide to introduce thiol groups, enabling modular synthesis of analogs for structure-activity studies .
Biological Activity
Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a pyrimidine derivative with significant potential in medicinal chemistry. Its structure, characterized by the presence of both sulfur and dichlorophenyl groups, suggests diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 375.3 g/mol. The compound features a pyrimidine ring substituted with a dichlorophenyl sulfanyl group and a methylsulfanyl group.
| Property | Value |
|---|---|
| Molecular Formula | C14H12Cl2N2O2S2 |
| Molecular Weight | 375.3 g/mol |
| CAS Number | 339019-49-7 |
| Purity | >90% |
Antioxidant Properties
Research indicates that pyrimidine derivatives exhibit significant antioxidant activity. A study highlighted this compound's efficacy as an antioxidant agent. The compound demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Activity
Pyrimidine derivatives are known for their antimicrobial properties. This compound has shown promising results against various bacterial strains. In vitro studies revealed its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .
Anticancer Activity
Emerging studies suggest that this compound may have anticancer properties. Preliminary investigations have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Case Study 1: Antioxidant Efficacy
In a controlled experiment, researchers assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound exhibited a dose-dependent response, with significant scavenging activity at higher concentrations compared to standard antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial activity. These findings support its potential application in developing new antimicrobial agents .
Q & A
How can the multi-step synthesis of Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate be optimized to improve yield and purity?
Answer:
Optimization involves:
- Stepwise reaction control : Ensuring precise temperature and solvent selection (e.g., DMF for nucleophilic substitution) during pyrimidine ring formation and sulfanyl group introduction .
- Catalyst screening : Testing bases like K₂CO₃ or DBU to enhance nucleophilic displacement efficiency at the 4-position of the pyrimidine core .
- Purification protocols : Combining column chromatography (silica gel, hexane/EtOAc gradients) with recrystallization (ethanol/water) to isolate high-purity product .
- Design of Experiments (DoE) : Applying statistical models to optimize variables (e.g., molar ratios, reaction time) and reduce side products .
Table 1 : Example optimization parameters for esterification:
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 60–100 | 80 | 15% |
| Solvent | DMF, THF | DMF | 20% |
| Reaction Time (h) | 6–24 | 12 | 10% |
What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm sulfanyl group connectivity and substituent positions .
- High-resolution MS : Verify molecular formula (e.g., C₁₅H₁₃Cl₂N₂O₂S₂) and detect isotopic patterns for chlorine atoms .
- X-ray crystallography : Resolve stereochemical ambiguities in the pyrimidine core and confirm dihedral angles between aromatic rings .
- IR spectroscopy : Identify key functional groups (e.g., C=O ester at ~1700 cm⁻¹, S-C at ~650 cm⁻¹) .
Note : Discrepancies in NOESY data may arise from dynamic rotational effects of the 2,4-dichlorophenyl group, requiring variable-temperature NMR studies .
How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Standardized assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
- Metabolic stability testing : Evaluate compound degradation in microsomal preparations to explain variability in IC₅₀ values .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure uniform bioavailability across experiments .
- Data normalization : Report activity relative to internal standards (e.g., doxorubicin for anticancer assays) to minimize inter-lab variability .
Example : A 2023 study found conflicting IC₅₀ values (5 μM vs. 20 μM) in breast cancer models, attributed to differences in serum protein binding .
What computational strategies are employed to model target interactions of this compound?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes with kinases (e.g., EGFR) by aligning the pyrimidine core in ATP-binding pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the 2,4-dichlorophenyl group in hydrophobic pockets .
- QSAR modeling : Corolate substituent electronegativity (e.g., Cl vs. CF₃) with inhibitory potency using Gaussian-based DFT calculations .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the ester carbonyl) using Schrödinger Suite .
How do sulfanyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electronic effects : The methylsulfanyl group at position 2 activates the pyrimidine ring via electron donation, facilitating electrophilic attack at position 4 .
- Steric hindrance : The 2,4-dichlorophenylsulfanyl group at position 4 reduces accessibility for bulky nucleophiles, favoring small reactants (e.g., amines over thiols) .
- Oxidative stability : Sulfanyl groups may undergo oxidation to sulfones under acidic conditions, requiring inert atmospheres (N₂/Ar) during synthesis .
Table 2 : Reactivity comparison of substituents in pyrimidine derivatives:
| Substituent | Reaction Rate (k, s⁻¹) | Preferred Nucleophile |
|---|---|---|
| Methylsulfanyl | 0.45 | Amines |
| Chlorine | 0.12 | Thiols |
| Trifluoromethyl | 0.08 | Alcohols |
What are the key considerations for designing SAR studies on analogs of this compound?
Answer:
- Core modifications : Compare pyrimidine vs. triazine cores to assess ring size impact on target affinity .
- Substituent libraries : Synthesize analogs with halogens (F, Br), alkyl chains, or heteroaromatics at the 4-position to map steric/electronic requirements .
- Bioisosteric replacement : Replace the ethyl ester with amides or carbamates to modulate logP and membrane permeability .
- In silico screening : Prioritize analogs with predicted ADMET profiles (e.g., SwissADME) before in vitro testing .
Table 3 : SAR of selected analogs:
| Compound Modification | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| 4-Trifluoromethyl analog | 8.2 | 0.15 |
| 4-Methoxy analog | 25.7 | 0.45 |
| Ethyl ester (parent compound) | 12.3 | 0.20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
